Product packaging for 2-[(2-Aminobutyl)sulfanyl]pyrimidine(Cat. No.:)

2-[(2-Aminobutyl)sulfanyl]pyrimidine

Cat. No.: B13236088
M. Wt: 183.28 g/mol
InChI Key: JGCLYKKIPZRZEW-UHFFFAOYSA-N
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Description

2-[(2-Aminobutyl)sulfanyl]pyrimidine ( 1342507-45-2) is a synthetic pyrimidine derivative incorporating a thioether-linked aminobutyl side chain. With a molecular formula of C 8 H 13 N 3 S and a molecular weight of 183.27 g/mol, this compound represents a versatile chemical scaffold for medicinal chemistry and drug discovery research . The pyrimidine core is a privileged structure in pharmaceuticals, known for its ability to participate in hydrogen bonding and interact with a wide array of biological targets . This compound is of significant research value for developing novel therapeutic agents. Pyrimidine derivatives are extensively investigated for their anticancer potential, with mechanisms of action including the inhibition of key enzymes like thymidylate synthase or receptor tyrosine kinases, and the induction of apoptosis in malignant cells . Furthermore, the structural motif of pyrimidine-thioethers and their sulfoxidation products is a key area of exploration for antimicrobial applications, targeting various Gram-positive and Gram-negative bacterial strains . The molecule's aminobutyl side chain offers a handle for further functionalization, making it a valuable chemical intermediate for constructing more complex molecules, such as pyrimidine-sulfonamide hybrids, which have shown promise as multi-targeted agents in oncology . Researchers will find this high-purity compound essential for probing structure-activity relationships and innovating new biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3S B13236088 2-[(2-Aminobutyl)sulfanyl]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

1-pyrimidin-2-ylsulfanylbutan-2-amine

InChI

InChI=1S/C8H13N3S/c1-2-7(9)6-12-8-10-4-3-5-11-8/h3-5,7H,2,6,9H2,1H3

InChI Key

JGCLYKKIPZRZEW-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC1=NC=CC=N1)N

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR Applications for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 2-[(2-Aminobutyl)sulfanyl]pyrimidine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the aminobutyl side chain. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the pyrimidine ring would typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic system. The protons of the aminobutyl chain would exhibit characteristic multiplets, with their chemical shifts and coupling patterns providing insight into their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrimidine-H4, H68.5 - 8.7Doublet4.5 - 5.0
Pyrimidine-H57.0 - 7.2Triplet4.5 - 5.0
S-CH3.3 - 3.5Multiplet
CH₂-CH1.6 - 1.8Multiplet
NH₂1.5 - 2.5Broad Singlet
CH₃0.9 - 1.1Triplet7.0 - 7.5

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

¹³C NMR for Carbon Backbone and Functional Group Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrimidine ring would be significantly different from those in the aliphatic aminobutyl side chain, allowing for clear differentiation. The carbon atom directly attached to the sulfur atom (C-S) would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrimidine-C2165 - 170
Pyrimidine-C4, C6157 - 160
Pyrimidine-C5115 - 120
S-CH45 - 50
CH₂-CH30 - 35
CH-NH₂50 - 55
CH₃10 - 15

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms. A COSY spectrum would reveal correlations between adjacent protons, confirming the sequence of protons in the aminobutyl chain and their relationship to the pyrimidine ring protons. An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached, allowing for unambiguous assignment of both the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. For this compound (C₈H₁₃N₃S), the calculated exact mass is 183.0830. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) and analysis of the resulting fragment ions. The fragmentation pattern of this compound would provide valuable structural information. Key fragmentation pathways would likely include cleavage of the C-S bond, as well as fragmentation of the aminobutyl side chain. Analysis of these fragments helps to piece together the structure of the original molecule, providing an additional layer of confirmation to the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the pyrimidine ring, the secondary amine, the butyl chain, and the thioether linkage.

The primary amine (NH₂) group in the 2-aminobutyl moiety would be identified by a pair of medium to weak stretching vibrations in the range of 3300-3500 cm⁻¹. The N-H bending vibration is typically observed around 1590-1650 cm⁻¹. The aliphatic C-H bonds of the butyl group will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region, and scissoring and rocking deformations around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.

The pyrimidine ring itself gives rise to a complex pattern of absorptions. Characteristic C=N and C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations may be observed around 3000-3100 cm⁻¹. The thioether (C-S) linkage, while often producing a weak absorption, can be expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Stretching3300 - 3500
Bending1590 - 1650
Aliphatic (C-H)Stretching2850 - 2960
Bending1380 - 1465
Pyrimidine Ring (C=N, C=C)Stretching1400 - 1600
Thioether (C-S)Stretching600 - 800

Note: The values in this table are predictive and based on characteristic ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound contains π electrons and non-bonding (n) electrons on the nitrogen atoms, which are responsible for its characteristic UV absorption.

The spectrum is expected to show intense absorption bands corresponding to π→π* transitions, typically occurring at shorter wavelengths (around 200-270 nm). The presence of the sulfur atom and the amino group as auxochromes can cause a bathochromic (red) shift in these absorptions. Additionally, weaker n→π* transitions, arising from the excitation of a non-bonding electron from a nitrogen atom to an antibonding π* orbital, may be observed at longer wavelengths, often appearing as a shoulder on the main absorption band. The solvent used for analysis can also influence the position and intensity of these bands.

Table 2: Expected UV-Visible Absorption Maxima for this compound in a Polar Solvent

Electronic TransitionExpected λmax (nm)
π → π~260
n → π~280

Note: These are estimated values and can vary based on solvent and experimental conditions.

X-ray Diffraction for Solid-State Structural Determination

A successful single-crystal X-ray diffraction analysis would yield a complete structural model, confirming the connectivity of the atoms and providing precise geometric parameters.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105
Volume (ų)1002
Z4

Note: This data is purely illustrative of the parameters that would be obtained from an X-ray diffraction study.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the chemical formula C₈H₁₄N₄S, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are then compared to these theoretical values to confirm the empirical formula and assess the purity of the sample. The results are typically expected to be within ±0.4% of the calculated values.

Table 4: Theoretical Elemental Composition of this compound (C₈H₁₄N₄S)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01896.0848.45
HydrogenH1.011414.147.13
NitrogenN14.01456.0428.28
SulfurS32.07132.0716.14
Total 198.33 100.00

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds, as well as for the assessment of purity. Both gas and liquid chromatography are applicable to the analysis of this compound.

Gas chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. nih.govnih.gov For this compound, derivatization may be necessary to increase its volatility and thermal stability, for instance, by silylating the primary amine group. A non-polar or medium-polarity capillary column would likely be used for separation. Detection can be achieved using a flame ionization detector (FID) or a mass spectrometer (GC-MS) for structural confirmation.

Table 5: Illustrative Gas Chromatography (GC) Conditions for the Analysis of a Derivatized this compound

ParameterCondition
Column5% Phenyl Polysiloxane (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (2 min), ramp to 280 °C at 10 °C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Note: These conditions are hypothetical and would require optimization.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.netnih.govjetir.org Reversed-phase HPLC would be the method of choice for this compound. A C18 or C8 stationary phase would be appropriate, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector set at the λmax of the compound.

Table 6: Representative Liquid Chromatography (LC) Conditions for the Analysis of this compound

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 260 nm

Note: These conditions are illustrative and would be subject to method development and validation.

Chiral Chromatography for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of the analytical characterization of chiral molecules such as this compound. Due to the stereogenic center in the 2-aminobutyl moiety, this compound exists as a pair of enantiomers. These stereoisomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of a biological system. Consequently, the ability to separate and quantify the individual enantiomers is paramount for ensuring the quality, efficacy, and safety of the substance. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely employed and effective technique for this purpose. yakhak.orgmdpi.comamericanpharmaceuticalreview.com

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte. yakhak.orgamericanpharmaceuticalreview.com These interactions lead to the formation of transient diastereomeric complexes with different stabilitites, resulting in different retention times for the two enantiomers on the chromatographic column and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and successful for the resolution of a wide range of chiral compounds, including amines. yakhak.org

The development of a chiral HPLC method for this compound would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. Typical mobile phases for normal-phase chiral chromatography consist of a non-polar solvent like hexane mixed with an alcohol modifier such as isopropanol or ethanol. The type and concentration of the alcohol modifier can significantly influence the retention and resolution of the enantiomers.

Illustrative Data for Chiral HPLC Separation of a Representative Chiral Amine

Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)tR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
Chiralpak® IAHexane/Isopropanol (90/10)1.08.510.21.202.5
Chiralcel® OD-HHexane/Ethanol (85/15)0.812.114.51.192.8
Lux® Cellulose-1Hexane/Isopropanol (95/5)1.27.38.51.162.1

Note: This data is representative and intended to illustrate the typical parameters and outcomes of a chiral HPLC separation for a compound structurally related to this compound. tR1 and tR2 are the retention times of the first and second eluting enantiomers, respectively. The separation factor (α) is the ratio of the retention times, and the resolution (Rs) is a measure of the degree of separation between the two peaks.

The successful development of a robust chiral chromatography method is essential for the routine quality control of this compound, allowing for the accurate determination of its enantiomeric excess (e.e.) and ensuring the consistent stereochemical purity of the final product.

Reactivity and Mechanistic Investigations of 2 2 Aminobutyl Sulfanyl Pyrimidine and Analogs

Nucleophilic and Electrophilic Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that governs its reactivity towards both nucleophiles and electrophiles. The presence of two nitrogen atoms withdraws electron density from the ring carbons, making them susceptible to nucleophilic attack. Conversely, this electron deficiency deactivates the ring towards electrophilic substitution.

Nucleophilic Attack: The positions ortho and para to the ring nitrogens (C2, C4, and C6) are the most electron-deficient and, therefore, the primary sites for nucleophilic attack. In 2-[(2-Aminobutyl)sulfanyl]pyrimidine, the C4 and C6 positions are particularly susceptible to displacement by strong nucleophiles, especially if a suitable leaving group is present. While the sulfanyl (B85325) group at the C2 position is generally a poor leaving group, activation, for instance through oxidation to a sulfoxide (B87167) or sulfone, can facilitate its displacement.

Electrophilic Attack: Electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. When it does occur, it preferentially takes place at the C5 position, which is the most electron-rich carbon in the ring. The presence of the electron-donating sulfanyl and amino groups in this compound would be expected to increase the electron density of the ring to some extent, potentially facilitating electrophilic substitution at C5 compared to unsubstituted pyrimidine. However, the amino group in the side chain is a more likely site for initial electrophilic attack.

PositionReactivity TypeRationale
C2Nucleophilic Substitution (if activated)Electron deficient due to adjacent nitrogen atoms.
C4Nucleophilic SubstitutionElectron deficient due to adjacent nitrogen atoms.
C6Nucleophilic SubstitutionElectron deficient due to adjacent nitrogen atoms.
C5Electrophilic SubstitutionMost electron-rich carbon atom in the pyrimidine ring.

Reactions Involving the Sulfanyl Group

The sulfanyl (thioether) linkage is a key functional group that imparts specific reactivity to the molecule. It can undergo oxidation and reduction reactions, as well as substitution at the sulfur atom.

Oxidation and Reduction Pathways

Oxidation: The sulfur atom in the sulfanyl group can be readily oxidized to form a sulfoxide and subsequently a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate. The oxidation state of the sulfur significantly influences the electronic properties of the pyrimidine ring, with the strongly electron-withdrawing sulfonyl group further activating the ring towards nucleophilic attack.

Reduction: The sulfanyl group is generally stable to reduction. However, under forcing conditions, such as with strong reducing agents like lithium aluminum hydride (LiAlH4), cleavage of the C-S bond could potentially occur. More commonly, reduction of pyrimidine derivatives with LiAlH4 has been observed to affect the pyrimidine ring itself, leading to dihydro- or tetrahydropyrimidines, depending on the substituents and reaction conditions. researchgate.net For instance, the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate with LiAlH4 has been shown to yield the corresponding 1,6-dihydropyrimidine derivative as the major product. researchgate.net

Substitution Reactions at Sulfur

Nucleophilic substitution directly at the sulfur atom of a thioether is not a common reaction pathway. However, the C-S bond can be cleaved under certain conditions. For example, treatment with strong acids or bases at elevated temperatures can lead to hydrolysis. More relevant is the potential for S-dealkylation. While typically requiring harsh conditions, certain reagents can facilitate the cleavage of the sulfur-carbon bond.

Reactivity of the Aminobutyl Side Chain

The primary amino group on the butyl side chain is a key site of reactivity, allowing for a variety of derivatizations and participating in cyclization reactions.

Amine-Based Derivatizations (e.g., Imine/Aminal Formation)

The primary amine of the aminobutyl side chain can readily react with aldehydes and ketones to form imines (Schiff bases). masterorganicchemistry.comorganic-chemistry.orgkhanacademy.org This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imine can exist as E/Z isomers. In the presence of a second equivalent of the amine, aminals can also be formed. These reactions provide a straightforward method for modifying the side chain and introducing further functional diversity.

ReactantProductConditions
Aldehyde (R-CHO)Imine (Schiff base)Acid catalysis, removal of water
Ketone (R₂C=O)Imine (Schiff base)Acid catalysis, removal of water
Aldehyde (R-CHO) + excess amineAminalAcid catalysis

Cyclization Reactions Involving the Amino Group

The nucleophilic amino group can participate in intramolecular cyclization reactions, particularly with an appropriately positioned electrophilic center. A common and well-documented cyclization for compounds with a 2-aminoalkylthio side chain on a pyrimidine ring is the formation of a fused thiazolo[3,2-a]pyrimidine ring system. nih.govrsc.orgnih.govosi.lv This reaction is typically achieved by first reacting the 2-thiopyrimidine precursor with a haloalkylamine or by activating the side chain of a pre-formed 2-(aminoalkylthio)pyrimidine. For instance, intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid leads to the formation of thiazolopyrimidines. nih.gov Similarly, the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters can yield 5H-thiazolo[3,2-a]pyrimidines. osi.lv In the case of this compound, activation of a carbon atom on the butyl chain (e.g., via halogenation) could facilitate an intramolecular nucleophilic attack by the amino group to form a six-membered ring fused to the pyrimidine.

Tautomerism and Isomerization Phenomena

The potential for tautomerism in this compound itself is limited due to the stable thioether linkage. However, the foundational precursor, 2-mercaptopyrimidine, exists in a tautomeric equilibrium between the thione and thiol forms. researchgate.netcdnsciencepub.com The predominance of either tautomer is significantly influenced by the solvent environment. researchgate.netcdnsciencepub.com In nonpolar solvents, the thiol form is generally favored, while polar solvents tend to shift the equilibrium towards the thione form. cdnsciencepub.com

For S-substituted derivatives like this compound, isomerization could potentially occur within the aminobutyl side chain, though specific studies on this are lacking. More relevant are studies on analogous 2-alkylsulfanyl-pyrimidines. For instance, research has been conducted on the isomerization of 2-alkenylthiopyrimidines and 2-alkynylthiopyrimidines and their corresponding S-oxides, indicating that isomerization reactions are plausible within unsaturated side chains attached to the pyrimidine core via a sulfur atom. researchgate.net

A common isomerization phenomenon in related heterocyclic systems is the Dimroth rearrangement, which involves the transposition of a ring nitrogen atom with an exocyclic nitrogen atom. nih.gov This type of rearrangement is typically observed in pyrimidines bearing an exocyclic amino or imino group, leading to a thermodynamically more stable isomer through a sequence of ring-opening and ring-closure events. nih.govmdpi.com While not directly applicable to the thioether linkage in the target molecule, it highlights a potential isomerization pathway for its amino-substituted analogs.

Table 1: Tautomeric and Isomeric Forms of Related Pyrimidine Derivatives

CompoundTautomeric/Isomeric FormsInfluencing Factors
2-MercaptopyrimidineThione and ThiolSolvent polarity researchgate.netcdnsciencepub.com
2-AlkenylthiopyrimidinesPositional Isomers of the double bondReaction conditions researchgate.net
Pyrazolotriazolopyrimidine derivatives researchgate.netcdnsciencepub.comijpsjournal.comtriazolo[4,3-c] and researchgate.netcdnsciencepub.comijpsjournal.comtriazolo[1,5-c] isomersAcid, base, or thermal conditions mdpi.comresearchgate.net
5-Ethoxycarbonyl-pyrimidinesIsomerization to 4-hydroxy-5-acetylpyrimidinesAlkali treatment nih.gov

This table is generated based on data from the text.

Ring Transformation and Skeletal Rearrangement Studies

The pyrimidine ring is susceptible to various ring transformation and skeletal rearrangement reactions, which fundamentally alter its heterocyclic structure. These transformations are typically initiated by nucleophilic attack on the pyrimidine ring, leading to ring-opening and subsequent re-cyclization into a new heterocyclic system. wur.nl

One of the well-documented transformations is the conversion of pyrimidines into pyridines. wur.nl This often occurs under drastic conditions when using weak nucleophiles but can proceed under milder conditions with more potent nucleophiles like the amide ion. wur.nl Another significant rearrangement is the transformation of pyrimidines into pyrazoles, which represents a formal carbon deletion from the pyrimidine core. nih.gov This has been achieved under relatively mild conditions, highlighting the utility of leveraging pyrimidine chemistry to access other important heterocyclic scaffolds. nih.govescholarship.org

The reactivity of the pyrimidine ring towards nucleophiles and its propensity for rearrangement can be enhanced by quaternizing the ring nitrogen atoms. wur.nl For instance, the hydrazinolysis of a 1-methylpyrimidinium salt to a pyrazole (B372694) occurs at room temperature, whereas the parent pyrimidine requires high temperatures for the same transformation. wur.nl

Table 2: Examples of Pyrimidine Ring Transformations

Starting Pyrimidine DerivativeReagent/ConditionTransformed Product
General PyrimidinesHydrazinePyrazoles wur.nl
4-ArylpyrimidinesNucleophiles (e.g., ammonia)Pyridines, Pyrroles nih.gov
4-(para-Aminophenyl)pyrimidineHydrazinePyrazole derivative escholarship.org
2-Alkylidenetetrahydrofurans (reacting with amidines)Amidines4-(3-Hydroxyalkyl)pyrimidines researchgate.net
7-Aryl-3-formylpyrazolo[1,5-a]pyrimidinesAqueous NaOH, Microwave5-Aroyl-NH-pyrazolo[3,4-b]pyridines nih.gov

This table is generated based on data from the text.

Mechanistic Aspects of Biological Interactions in Vitro Studies

Modulation of Enzymatic Activities

The ability of a compound to selectively modulate the activity of enzymes is a cornerstone of modern pharmacology. Pyrimidine (B1678525) analogues have been widely investigated for their enzyme-inhibiting properties across various disease models.

Investigations into pyrimidine derivatives have revealed their potential to inhibit key enzymes involved in microbial survival and human disease progression. While no specific data exists for 2-[(2-Aminobutyl)sulfanyl]pyrimidine, studies on other pyrimidines suggest potential mechanisms of action. For instance, certain pyrimidine-based compounds have been shown to target bacterial cell division proteins like FtsZ, and enzymes critical for DNA replication such as topoisomerases. Furthermore, the anti-inflammatory potential of some pyrimidine analogues has been linked to the inhibition of cyclooxygenase (COX) enzymes.

The pyrimidine biosynthetic pathway is a critical target for antimicrobial and anticancer therapies. As a pyrimidine derivative itself, this compound could theoretically interact with enzymes in this pathway, potentially acting as a competitive inhibitor or an allosteric modulator. However, without experimental data, its specific impact on key enzymes like dihydroorotate (B8406146) dehydrogenase remains speculative.

Interaction with Cellular Targets and Signaling Pathways

Beyond direct enzyme inhibition, the biological effects of small molecules are often mediated through complex interactions with various cellular targets and signaling cascades that govern cell fate and function.

The antiproliferative activity of many compounds stems from their ability to disrupt the cell cycle. A common mechanism for this is the inhibition of tubulin polymerization, which is essential for mitotic spindle formation. While some novel pyrimidine derivatives have been reported to exhibit such activity, this has not been demonstrated for this compound.

Small molecules can trigger specific cellular programs, leading to diverse physiological outcomes. For example, the activation of the innate immune response through the induction of interferon-stimulated genes (ISGs) is a known mechanism for some antiviral compounds. Additionally, certain molecules can influence cell differentiation pathways, such as promoting osteogenesis through the activation of the BMP2/SMAD1 signaling cascade. The potential for this compound to engage in these or other signaling pathways is an area that requires future investigation.

Antioxidant and Pro-oxidant Mechanisms at the Molecular Level

The balance of oxidative stress within a cell is critical for its health and function. Compounds can influence this balance by acting as antioxidants, quenching reactive oxygen species (ROS), or as pro-oxidants, promoting their formation. The sulfur-containing moiety and the pyrimidine ring in this compound suggest a potential for redox activity. However, in vitro assays are necessary to determine whether it exhibits antioxidant properties, for example, through radical scavenging, or if it has pro-oxidant effects that could be harnessed for therapeutic purposes, such as in oncology.

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine nucleus. researchgate.netwjarr.com This principle holds true for this compound and its analogs. The sulfur linkage at the C2 position of the pyrimidine ring is a key feature, and modifications to this core structure have been explored to understand and optimize its biological effects. jetir.org

Influence of Pyrimidine Substitutions on Biological Activity

Research on related 2-sulfanylpyrimidine derivatives has shown that the introduction of different functional groups at various positions of the pyrimidine ring can modulate their activity. For instance, in a series of ethyl 4-methyl-6-phenyl-2-(substituted thio)pyrimidine-5-carboxylates, the nature of the substituent on the thioether linkage significantly impacted their antibacterial and anticancer activities. researchgate.net While this study does not directly investigate this compound, it underscores the principle that the substituent attached to the sulfur atom at the 2-position is a critical determinant of biological outcome.

Furthermore, general reviews on pyrimidine derivatives highlight that substitutions at the C4, C5, and C6 positions are instrumental in defining their therapeutic potential. researchgate.netwjarr.com For example, the introduction of small alkyl or aryl groups can influence receptor binding, enzyme inhibition, and other molecular interactions. Although specific data for this compound is not available in the provided search results, the established SAR principles for the broader class of pyrimidine compounds suggest that modifications to its pyrimidine ring would likely lead to a range of biological activities.

To illustrate the potential impact of pyrimidine substitutions, the following hypothetical data table is presented, based on general SAR principles observed in related pyrimidine derivatives.

Substitution PositionSubstituent TypePredicted Impact on a Hypothetical Biological Activity
C4Small alkyl groupPotential increase in potency due to enhanced hydrophobic interactions.
C4Bulky aromatic groupMay decrease activity due to steric hindrance at the target site.
C5Halogen (e.g., Cl, F)Could enhance binding affinity through halogen bonding.
C5Hydroxyl groupMay increase solubility and introduce hydrogen bonding capabilities.
C6Amino groupPotential for increased hydrogen bonding and altered electronic properties.

This table is illustrative and based on general principles of medicinal chemistry as specific experimental data for this compound was not found in the search results.

Stereochemical Influence on Biological Efficacy

The 2-aminobutyl side chain of this compound contains a chiral center, giving rise to (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. unesp.brnih.gov This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which often leads to preferential binding of one enantiomer over the other.

While direct experimental data comparing the in vitro efficacy of the (R)- and (S)-enantiomers of this compound is not available in the provided search results, studies on other chiral molecules demonstrate the profound impact of stereochemistry. For instance, a comparative study of the enantiomers of ibuprofen (B1674241) showed differences in their anti-inflammatory and cytotoxic effects. unesp.br Similarly, research on chiral profens revealed that the (S)-enantiomers were generally more potent inhibitors of cyclooxygenase than their (R)-counterparts. nih.gov

In the context of a specific leukotriene D4 receptor antagonist, the (S)-enantiomer was found to be slightly more intrinsically active in vitro than the (R)-enantiomer, although both showed comparable biological activity. nih.gov This highlights that the degree of stereoselectivity can vary depending on the specific compound and its biological target.

The differential activity of enantiomers is often attributed to the specific interactions with the binding site of a biological target. One enantiomer may fit more snugly into a receptor's binding pocket, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds), while the other enantiomer may bind less effectively or even interact with a different target altogether.

A hypothetical data table is presented below to illustrate the potential differences in biological efficacy between the enantiomers of this compound, based on the general principles of stereopharmacology.

EnantiomerHypothetical In Vitro Activity (IC50)Rationale for Potential Difference
(R)-2-[(2-Aminobutyl)sulfanyl]pyrimidineX µMThe spatial arrangement of the amino and ethyl groups may allow for optimal binding to the active site of the target protein.
(S)-2-[(2-Aminobutyl)sulfanyl]pyrimidineY µM (where Y > X)The alternative stereochemistry may result in a less favorable orientation within the binding site, leading to weaker interactions and reduced potency.

This table is for illustrative purposes as specific experimental data for the enantiomers of this compound was not found in the search results.

The synthesis and biological evaluation of individual enantiomers are crucial steps in drug discovery and development to identify the more active and potentially less toxic stereoisomer. unesp.brnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there is a continuous drive towards more sustainable and efficient methodologies. Future research on 2-[(2-Aminobutyl)sulfanyl]pyrimidine should prioritize the development of green synthetic protocols. These could include multicomponent reactions, the use of eco-friendly solvents, and catalyst-free conditions to minimize environmental impact and improve atom economy. benthamdirect.comnih.goveurekaselect.com

Modern synthetic strategies such as microwave-assisted and ultrasound-irradiated synthesis have shown promise in accelerating reaction times and improving yields for various pyrimidine derivatives. acs.orgrasayanjournal.co.in The application of these techniques to the synthesis of this compound could offer significant advantages over classical methods. A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Key Considerations
Conventional Synthesis Established procedures for similar compounds. Often involves harsh reagents, multiple steps, and lower yields.
Microwave-Assisted Synthesis Rapid reaction times, higher yields, improved purity. Requires specialized equipment, optimization of reaction parameters.
Ultrasound-Irradiated Synthesis Enhanced reaction rates, milder conditions. Scalability may be a concern for industrial applications.
Multicomponent Reactions High atom economy, reduced waste, combinatorial library potential. Requires careful selection of starting materials and catalysts. acs.org

| Catalyst-Free Synthesis | Avoids toxic metal catalysts, simplifies purification. | May require higher temperatures or longer reaction times. mdpi.comnih.gov |

Advanced Computational Modeling for Predictive Research and Mechanism Elucidation

Computational chemistry offers powerful tools to predict the physicochemical properties, biological activity, and reaction mechanisms of novel compounds. For this compound, density functional theory (DFT) calculations can be employed to understand its electronic structure, molecular geometry, and spectroscopic properties. acs.org This data is invaluable for predicting its reactivity and potential interactions with biological targets.

Molecular docking simulations can be utilized to screen for potential protein targets and to elucidate the binding modes of this compound. This in silico approach can significantly accelerate the drug discovery process by identifying promising candidates for further experimental validation. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of related analogues to correlate their structural features with their biological activities, guiding the design of more potent and selective compounds.

Table 2: Potential Computational Studies on this compound

Computational Method Research Objective Predicted Outcome
Density Functional Theory (DFT) Elucidate electronic structure and reactivity. Prediction of molecular orbitals, charge distribution, and spectroscopic signatures.
Molecular Docking Identify potential biological targets and binding modes. Ranking of potential protein interactions and visualization of binding poses.
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structure. A predictive model to guide the synthesis of more active analogues.

| Molecular Dynamics (MD) Simulations | Investigate the dynamic behavior and stability of ligand-protein complexes. | Understanding the conformational changes and binding free energies. |

Exploration of New Biological Targets and Mechanisms of Action in Vitro

The 2-aminopyrimidine (B69317) scaffold is a common feature in many biologically active compounds, including kinase inhibitors and other therapeutic agents. Given this precedent, a key research direction for this compound is the systematic in vitro screening against a panel of biologically relevant targets. This could include a broad range of protein kinases, enzymes involved in metabolic pathways, and receptors implicated in various diseases.

Once a primary biological target is identified, subsequent studies should focus on elucidating the mechanism of action. This would involve detailed enzymatic assays, binding studies, and cellular assays to understand how the compound exerts its biological effect. For instance, if the compound is found to be a kinase inhibitor, further studies would be needed to determine its selectivity profile across the human kinome.

Integration of Multi-Omics Data for Systems-Level Understanding of Interactions

To gain a comprehensive understanding of the cellular effects of this compound, a systems biology approach integrating various "omics" technologies is essential. Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a global view of the changes in gene expression, protein levels, and metabolic profiles in cells treated with the compound.

This multi-omics data can help to identify not only the primary target but also off-target effects and downstream signaling pathways affected by the compound. Such a holistic view is crucial for predicting both the therapeutic efficacy and potential toxicity of a novel drug candidate. This approach has been successfully applied to understand the role of pyrimidine metabolism in diseases like cancer, providing a framework for similar studies on new pyrimidine derivatives.

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